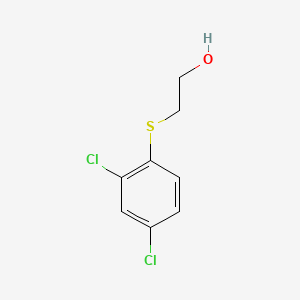
2,4-Dichlorophenylthioethanol
Overview
Description
2,4-Dichlorophenylthioethanol is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that is used in various fields of study such as biochemistry, pharmacology, and toxicology.
Mechanism Of Action
The exact mechanism of action of 2,4-Dichlorophenylthioethanol is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes that are involved in the metabolism of drugs and xenobiotics. It has also been found to affect the regulation of gene expression.
Biochemical And Physiological Effects
2,4-Dichlorophenylthioethanol has been found to have various biochemical and physiological effects. It has been found to affect the activity of certain enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to affect the expression of certain genes. In addition, it has been found to have an inhibitory effect on the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Dichlorophenylthioethanol in lab experiments is its ability to selectively inhibit certain enzymes. This makes it an effective tool in investigating the mechanism of action of certain compounds. However, one of the limitations of using 2,4-Dichlorophenylthioethanol is its potential toxicity. It is important to use caution when handling this compound as it can be harmful if ingested or inhaled.
Future Directions
There are several future directions for the use of 2,4-Dichlorophenylthioethanol in scientific research. One area of interest is its potential use in the development of new drugs. It has been found to have an inhibitory effect on the growth of certain cancer cells, which makes it a promising candidate for further investigation. Another area of interest is its potential use in the regulation of gene expression. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2,4-Dichlorophenylthioethanol is a synthetic compound that has been widely used in various scientific research studies. It is an effective tool in investigating the mechanism of action of certain compounds and has several potential applications in various fields of study. However, caution must be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
2,4-Dichlorophenylthioethanol is used in various scientific research studies as it has been found to be an effective tool in investigating the mechanism of action of certain compounds. It is commonly used in studies related to the metabolism of drugs and xenobiotics. It has also been used in studies related to the regulation of gene expression.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKCRGVINNANLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995091 | |
| Record name | 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylthioethanol | |
CAS RN |
73927-27-2 | |
| Record name | Ethanol, 2-(2,4-dichlorophenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)












